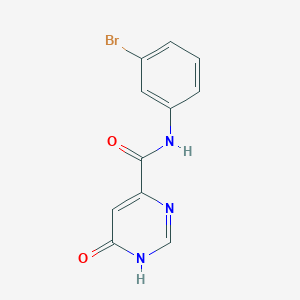

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, also known as BPHPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPHPC is a small molecule that has shown promising results in the treatment of amyloidosis, a group of diseases characterized by the accumulation of abnormal protein deposits in various tissues and organs.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on heterocyclic compounds related to N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide has shown potential antimicrobial activities. The synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from related compounds has been explored for their in vitro antimicrobial activities. Some of the newly synthesized compounds demonstrated significant antimicrobial properties, indicating the potential of this compound analogs in antimicrobial research (Gad-Elkareem et al., 2011).

Antiviral and Antiretroviral Activity

The exploration of pyrimidine derivatives, including those structurally related to this compound, has shown promising antiviral and antiretroviral activities. Specifically, studies on 2,4-diamino-6-hydroxypyrimidines substituted with various groups have demonstrated marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiviral and antiretroviral agents (Hocková et al., 2003).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown significant cytotoxic activities against various cancer cell lines and potential as anti-inflammatory agents, supporting further investigation into their therapeutic applications (Rahmouni et al., 2016).

Antifolate Inhibitor with Antitumor Activity

Research on pyrimidine antifolates has revealed potent antitumor activity, with selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. These compounds inhibit β-glycinamide ribonucleotide formyltransferase, an enzyme critical in the purine biosynthesis pathway, demonstrating the potential of pyrimidine derivatives as antitumor agents (Wang et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDHIs are one of the fastest-growing fungicide categories for plant protection .

Mode of Action

Similar compounds like n′-phenyl pyridylcarbohydrazides inhibit sdh, which is crucial for atp production in cells . The inhibition of SDH disrupts the energy production in cells, leading to cell death .

Biochemical Pathways

The compound likely affects the citric acid cycle by inhibiting SDH, disrupting the conversion of succinate to fumarate and hindering the production of ATP . This disruption can lead to cell death, particularly in phytopathogenic fungi .

Pharmacokinetics

Similar compounds like 1-(3′-bromophenyl)-heliamine have been studied for their pharmacokinetic properties . These studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .

Result of Action

The inhibition of sdh by similar compounds can lead to cell death, particularly in phytopathogenic fungi .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action and stability of similar compounds .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-2-1-3-8(4-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXPSMXYIVKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)

![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)

![2-[(2,5-dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2745592.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)